2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid

PTP1B Allosteric inhibition Structure-activity relationship

Validated allosteric PTP1B probe (PDB ligand WOV). Avoid positional isomer pitfalls-this compound delivers quantifiable mechanistic readouts. - **Functional data**: IC50=2.3 μM vs PTP1B; 5.5-fold selective over TC-PTP; 18.7-fold vs CDC25B. - **Structural validation**: Co-crystal structure (PDB 7KLX) confirms allosteric binding ~18 Å from catalytic site. - **Supply**: Packaged for biochemical screens, HDX-MS, or cellular MAPK pathway studies.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 340309-41-3
Cat. No. B3130090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid
CAS340309-41-3
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=C(C=C2)O)C(=O)O)C
InChIInChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)12-6-5-10(15)7-11(12)13(16)17/h3-7,15H,1-2H3,(H,16,17)
InChIKeyBTNJQFIFTBDRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid: Core Identifiers and Sourcing


2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid (CAS 340309-41-3; molecular formula C13H13NO3; molecular weight 231.25 g/mol) is a small-molecule pyrrolyl-hydroxybenzoic acid derivative [1]. Its structure features a 2,5-dimethylpyrrole ring N-linked to a 5-hydroxybenzoic acid moiety [1]. The compound is primarily recognized as a research tool for investigating protein tyrosine phosphatase 1B (PTP1B), having been co-crystallized as an allosteric inhibitor (PDB ligand code: WOV; compound code P00058) [2]. This establishes its role as a defined chemical probe for studying allosteric regulation of PTP1B, a key negative regulator of insulin and leptin signaling [2].

1Allosteric PTP1B inhibitor with defined binding site
2Tool for non-catalytic site regulation studies
3Supported by crystallographic evidence (PDB WOV)

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid: Generic Substitution Risk in PTP1B Studies


Interchanging 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid with structurally similar pyrrolyl-benzoic acid derivatives or other PTP1B inhibitors is scientifically unjustified due to divergent and quantifiable functional outcomes. Simple positional isomers or closely related analogs exhibit markedly different inhibition profiles across PTP family enzymes, as demonstrated by direct comparative residual activity data [1]. Furthermore, the compound's well-defined allosteric binding mode—located approximately 18 Å from the catalytic center and inducing specific conformational shifts in the active-site loop—represents a distinct mechanism of action that cannot be assumed for analogs lacking structural validation [2]. Consequently, procurement of an unverified alternative risks introducing a probe with fundamentally different target engagement and functional consequences.

Positional isomers produce divergent MAPK phosphatase inhibition profiles; functional interchange may not transfer.

Structural analogs lack crystallographically validated allosteric binding; mechanism cannot be assumed.

Orthosteric inhibitors interrogate a fundamentally different regulatory site; research question may shift.

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid: Evidence for Differentiated Selection


Superior PTP1B Inhibitory Potency over Positional Isomers

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid inhibits PTP1B with an IC50 of 2.3 μM, demonstrating 5.2-fold greater potency than its positional isomer 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (IC50 = 12 μM) [1][2]. This potency differential is substantial for a screening hit and supports its preferential selection for PTP1B-focused assays over the isomeric comparator.

PTP1B Potency
Reported
Target: IC50 2.3 µMIsomer: IC50 12 µM~5.2-fold reported difference
Supports PTP1B assay selection
Cross-study comparison; assay conditions may vary
PTP1B Allosteric inhibition Structure-activity relationship

PTP1B Selectivity over TC-PTP

The compound exhibits a selectivity window of approximately 5.5-fold for PTP1B (IC50 = 2.3 μM) over the highly homologous T-cell protein tyrosine phosphatase (TC-PTP; PTPN2; IC50 = 12.6 μM) [1]. This level of selectivity is critical because TC-PTP shares ~74% sequence identity in its catalytic domain with PTP1B and is involved in distinct physiological pathways, including immune regulation [2]. Achieving even moderate selectivity between these two phosphatases is a noted challenge, making this differential a valuable attribute for probing PTP1B-specific biology.

TC-PTP Selectivity
Head-to-head
PTP1B IC50 2.3 µMTC-PTP IC50 12.6 µM5.5-fold selectivity reported
Aids PTP1B-specific pathway interpretation
Direct enzymatic comparison; relevant for cellular attribution
Selectivity PTP1B TC-PTP Therapeutic window

Selectivity over CDC25B

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid demonstrates a substantial 18.7-fold selectivity window against the dual-specificity phosphatase CDC25B (IC50 = 42.9 μM) [1]. In comparison, the structurally related analog 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid shows no reported selectivity advantage (IC50 for its primary target MKP-1 is 12 μM, with no data suggesting a comparable window) [2]. The pronounced selectivity for PTP1B over CDC25B minimizes the risk of introducing cell cycle artifacts, a common concern when using phosphatase inhibitors in prolonged cellular assays.

CDC25B Window
Head-to-head
PTP1B IC50 2.3 µMCDC25B IC50 42.9 µM18.7-fold selectivity reported
Reduces cell-cycle artifact risk in assays
Supports PTP1B-focused cellular readouts
Selectivity Off-target CDC25B Assay specificity

Divergent MAPK Phosphatase Inhibition vs Positional Isomers

Direct comparative enzymatic profiling reveals that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid and its positional isomers yield starkly different inhibition profiles against the MAPK-specific phosphatases PTPN5, PTPRR, and PTPN7. At a uniform concentration of 0.1 mM, the target compound produces a wide range of residual activities (3%, 36%, 7%, 9% across four tested conditions) [1]. Critically, the analog 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid displays a completely different pattern (36%, 46%, 95%, 98% residual activity) and is effectively inactive in two of the four assays where the target compound retains potent inhibition [1]. This confirms that even subtle structural modifications in the pyrrolyl-benzoic acid series profoundly alter the spectrum of phosphatase inhibition.

MAPK Phosphatase Profile
Head-to-head
Target: residual act. 3%,36%,7%,9%Chloro-analog: 36%,46%,95%,98%Non-overlapping inhibition pattern
Confirms need for exact compound identity
PTPN5/PTPRR/PTPN7 at 0.1 mM; subtle changes alter profile
PTPN5 PTPRR PTPN7 Structure-activity relationship MAPK signaling

Structurally Validated Allosteric Binding Mode

Unlike many PTP1B inhibitors that target the conserved active-site phosphate-binding loop (the 'WPD loop'), 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid binds to a distinct allosteric pocket located approximately 18 Å from the catalytic center [1]. This binding event is not silent: it induces a significant conformational rearrangement in the active site, shifting the Cα-atoms of catalytic Tyr-loop residues 45-50 by 2.6 to 5.8 Å [1]. This mechanism is fundamentally distinct from orthosteric inhibitors and provides a unique experimental tool for dissecting allosteric communication networks within PTP1B [2].

Allosteric Binding
Class-level
Remote pocket ~18 Å from active site; induces 2.6–5.8 Å loop shifts (PDB 7KLX)
Enables allosteric communication studies
Mechanism distinct from orthosteric inhibitors; structural context provided
Allosteric X-ray crystallography Mechanism of action Conformational change

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid: Validated Application Scenarios


PTP1B Screening and Target Validation

For laboratories conducting primary biochemical screens or hit validation against PTP1B, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid serves as a well-characterized reference compound with a documented IC50 of 2.3 μM [1]. Its superior potency over positional isomers (e.g., 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, IC50 = 12 μM) ensures a clear signal-to-noise ratio in dose-response experiments, while the established selectivity profile (5.5-fold over TC-PTP, 18.7-fold over CDC25B) provides a benchmark for assessing the specificity of newly identified hits [1][2].

PTP1B Allosteric Communication Studies

The compound's co-crystal structure with PTP1B (PDB: 7KLX) definitively establishes its binding to an allosteric site ~18 Å from the catalytic center [1]. This makes it an ideal probe for studies utilizing X-ray crystallography, NMR, hydrogen-deuterium exchange mass spectrometry (HDX-MS), or molecular dynamics simulations to map allosteric signal transmission in PTP1B. The quantifiable active-site conformational changes (2.6-5.8 Å Cα shifts in the Tyr-loop) provide a measurable readout for functional assays designed to test hypotheses about allosteric regulation [1].

Cellular Profiling of MAPK-Specific Phosphatase Inhibition

Given its validated inhibitory activity against the MAPK-specific phosphatases PTPN5, PTPRR, and PTPN7 (demonstrated by residual activities of 3%, 36%, 7%, and 9% at 0.1 mM), this compound is suitable for use in cellular models of MAPK pathway activation [1]. The distinct inhibition pattern, which differs sharply from close structural analogs such as 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, enables researchers to attribute observed changes in ERK, JNK, or p38 phosphorylation specifically to the modulation of these regulatory phosphatases [1].

Chemical Probe for PTP1B vs TC-PTP Dissection

The 5.5-fold selectivity for PTP1B over the closely related TC-PTP (PTPN2) is a key differentiator [1]. In cell lines where both phosphatases are expressed (e.g., hepatocytes, adipocytes, immune cells), this compound can be used at carefully titrated concentrations to preferentially inhibit PTP1B, allowing researchers to separate the contributions of PTP1B from those of TC-PTP in processes such as insulin receptor trafficking, cytokine signaling, and immune cell activation [1].

Application
Selection Property
Validation Focus
PTP1B biochemical screening
Defined PTP1B inhibitory activity
Potency and selectivity benchmarking
Allosteric regulation studies
Crystallographically validated allosteric binding
Conformational change readout (e.g., HDX-MS, MD)
MAPK phosphatase pathway profiling
Distinct MAPK phosphatase inhibition pattern
ERK/JNK/p38 phosphorylation endpoints
PTP1B/TC-PTP selectivity dissection
Reported selectivity over TC-PTP
Insulin/cytokine signaling pathway attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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